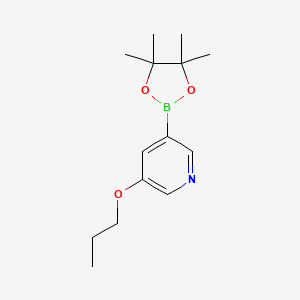![molecular formula C13H20ClNS B1379105 Chlorhydrate de 2-[(benzylsulfanyl)méthyl]pipéridine CAS No. 1864052-29-8](/img/structure/B1379105.png)
Chlorhydrate de 2-[(benzylsulfanyl)méthyl]pipéridine
Vue d'ensemble
Description
“2-[(Benzylsulfanyl)methyl]piperidine hydrochloride” is a chemical compound with the molecular formula C13H20ClNS . It has a molecular weight of 257.82 g/mol . This compound is likely used for research purposes .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . These reactions can lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . It also contains a benzylsulfanyl group and a methyl group attached to the piperidine ring .Applications De Recherche Scientifique
Synthèse et conception de médicaments
Chlorhydrate de 2-[(benzylsulfanyl)méthyl]pipéridine : est un intermédiaire précieux dans la synthèse de composés pharmaceutiques. Son noyau pipéridine est un motif courant dans de nombreux médicaments, contribuant à ses propriétés pharmacologiques. Le composé peut être utilisé pour créer de nouvelles molécules aux effets thérapeutiques potentiels, en particulier dans le domaine des troubles du système nerveux central, en raison de la capacité du cycle pipéridine à traverser la barrière hémato-encéphalique .
Agents anticancéreux
Des recherches ont montré que les dérivés de la pipéridine présentent une activité anticancéreuse. En incorporant du This compound dans de nouveaux composés, les scientifiques peuvent explorer son efficacité pour inhiber la croissance et la métastase des cellules cancéreuses. Cela pourrait conduire au développement de nouvelles classes de médicaments anticancéreux .
Applications antimicrobiennes et antifongiques
Le groupe benzylsulfanyl dans le This compound peut conférer des propriétés antimicrobiennes et antifongiques. Il peut être utilisé pour synthétiser des composés qui ciblent les souches résistantes de bactéries et de champignons, répondant ainsi à la préoccupation croissante de la résistance aux antimicrobiens .
Recherche sur les maladies neurodégénératives
Les dérivés de la pipéridine sont étudiés pour leur rôle potentiel dans le traitement des maladies neurodégénératives comme la maladie d'Alzheimer. Le this compound pourrait servir de précurseur pour des composés qui modulent les systèmes de neurotransmetteurs impliqués dans ces maladies .
Médicaments analgésiques et anti-inflammatoires
La structure du composé est propice au développement de médicaments analgésiques et anti-inflammatoires. En modifiant le cycle pipéridine ou le groupe benzylsulfanyl, les chercheurs peuvent créer des médicaments qui offrent un soulagement de la douleur et réduisent l'inflammation avec potentiellement moins d'effets secondaires .
Développement de médicaments cardiovasculaires
Les dérivés de la pipéridine ont été associés à des avantages cardiovasculaires. Le this compound pourrait être utilisé pour développer des médicaments qui traitent des affections comme l'hypertension et les arythmies en affectant les canaux ioniques et les récepteurs du système cardiovasculaire .
Médicaments antipsychotiques
En raison de l'impact du fragment pipéridine sur les systèmes de neurotransmetteurs, les dérivés du This compound pourraient être explorés pour leurs propriétés antipsychotiques. Cela pourrait conduire à de nouveaux traitements pour la schizophrénie et le trouble bipolaire .
Biologie chimique et protéomique
En biologie chimique, le This compound peut être utilisé pour étudier les interactions et les fonctions des protéines. Il pourrait être un élément constitutif de sondes qui aident à comprendre les mécanismes des maladies au niveau moléculaire .
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-[(Benzylsulfanyl)methyl]piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system
Cellular Effects
The effects of 2-[(Benzylsulfanyl)methyl]piperidine hydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the beta secretase enzyme, which is involved in the production of amyloid-beta peptides, a hallmark of Alzheimer’s disease . By inhibiting beta secretase, 2-[(Benzylsulfanyl)methyl]piperidine hydrochloride may reduce the formation of amyloid plaques, thereby potentially mitigating the progression of Alzheimer’s disease.
Molecular Mechanism
At the molecular level, 2-[(Benzylsulfanyl)methyl]piperidine hydrochloride exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, leading to either inhibition or activation of these biomolecules. For instance, its interaction with cholinesterase enzymes results in the inhibition of acetylcholine breakdown, thereby increasing acetylcholine levels in the synaptic cleft . Additionally, it modulates gene expression by influencing transcription factors and other regulatory proteins, which can lead to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-[(Benzylsulfanyl)methyl]piperidine hydrochloride over time are critical factors in laboratory settings. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to 2-[(Benzylsulfanyl)methyl]piperidine hydrochloride can lead to sustained inhibition of cholinesterase activity, which may have therapeutic implications for chronic neurological conditions .
Dosage Effects in Animal Models
The effects of 2-[(Benzylsulfanyl)methyl]piperidine hydrochloride vary with different dosages in animal models. At lower doses, it has been shown to enhance cognitive function and memory retention in animal models of Alzheimer’s disease . At higher doses, it may exhibit toxic or adverse effects, such as neurotoxicity and hepatotoxicity . Understanding the dosage threshold is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
2-[(Benzylsulfanyl)methyl]piperidine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and alter metabolite levels, which may have downstream effects on cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of 2-[(Benzylsulfanyl)methyl]piperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. For instance, it is transported across the blood-brain barrier by specialized transporters, allowing it to exert its effects on the central nervous system . Additionally, its distribution within tissues can influence its localization and accumulation, which are important for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-[(Benzylsulfanyl)methyl]piperidine hydrochloride is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell, such as the endoplasmic reticulum and mitochondria . Post-translational modifications and targeting signals play a role in its localization, which can affect its interaction with other biomolecules and its overall efficacy.
Propriétés
IUPAC Name |
2-(benzylsulfanylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NS.ClH/c1-2-6-12(7-3-1)10-15-11-13-8-4-5-9-14-13;/h1-3,6-7,13-14H,4-5,8-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZALSRIXRORVBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CSCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





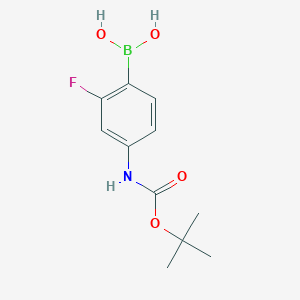

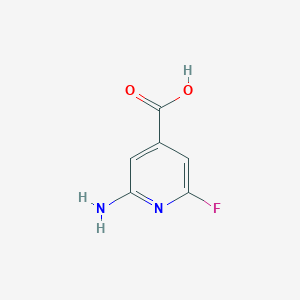
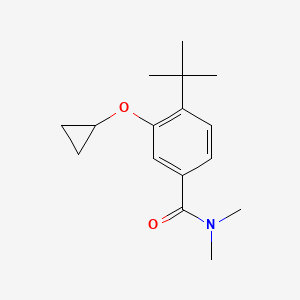
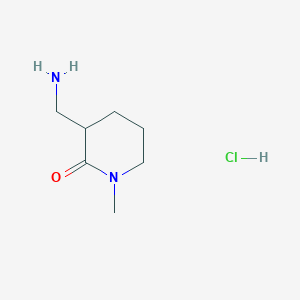

![[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1379038.png)

![4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1379041.png)


